molecular formula C7H5BrN2 B1601592 2-Bromo-5-methylnicotinonitrile CAS No. 65996-18-1

2-Bromo-5-methylnicotinonitrile

Cat. No.: B1601592
CAS No.: 65996-18-1
M. Wt: 197.03 g/mol
InChI Key: OXULGZNPTSIVHO-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Nicotinonitrile Derivatives within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic molecules. ekb.eg Among these, nitrogen-containing heterocycles, particularly pyridine (B92270) derivatives, are of paramount importance in medicinal chemistry and materials science. ekb.eg Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a significant class within this family, recognized for their diverse pharmacological activities. ekb.egekb.eg The introduction of a halogen atom to the nicotinonitrile scaffold, creating halogenated nicotinonitrile derivatives, dramatically enhances their synthetic utility. The halogen, often bromine or chlorine, serves as a versatile functional handle, enabling a wide range of cross-coupling and substitution reactions. osi.lv This strategic halogenation allows for the construction of complex molecular architectures, making these compounds valuable intermediates in the synthesis of pharmaceuticals and other functional materials. nbinno.com

Significance of 2-Bromo-5-methylnicotinonitrile as a Strategic Synthetic Intermediate

This compound (CAS No: 65996-18-1) has emerged as a particularly valuable building block in organic synthesis. bldpharm.comchemscene.com Its structure incorporates a pyridine ring substituted with a bromo group at the 2-position, a cyano group at the 3-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a highly strategic intermediate. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings. The methyl group can also be a site for further functionalization. This trifecta of reactive sites provides chemists with a powerful tool for the efficient construction of complex target molecules.

Overview of Current Academic Research Trajectories Involving this compound

Current research involving this compound is largely focused on its application as a key intermediate in the synthesis of novel bioactive compounds. nih.gov Scientists are leveraging its reactivity to create libraries of new molecules for drug discovery programs. For instance, its derivatives are being investigated for their potential as anticancer agents, with studies exploring their ability to induce apoptosis and inhibit tyrosine kinases. nih.gov The versatility of this compound allows for the systematic modification of its structure, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. Research also extends to the development of more efficient and sustainable synthetic methods for its preparation and subsequent transformations.

Scope and Academic Relevance of the Research Outline for this compound

A comprehensive examination of this compound is of significant academic relevance due to its integral role in contemporary organic and medicinal chemistry. Understanding its synthesis, reactivity, and applications provides valuable insights into the broader field of heterocyclic chemistry. The study of this compound serves as an excellent case study for illustrating the principles of strategic synthesis, where a single, well-designed building block can unlock access to a multitude of complex and potentially useful molecules. Furthermore, documenting the research trajectories involving this intermediate highlights current trends in drug discovery and materials science, making it a topic of interest for both academic and industrial researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXULGZNPTSIVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501452
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-18-1
Record name 2-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies: Pathways to 2 Bromo 5 Methylnicotinonitrile and Its Analogues

Established Synthetic Routes to the Nicotinonitrile Core

The nicotinonitrile framework, also known as 3-cyanopyridine, is a crucial scaffold in medicinal chemistry and materials science. ekb.eg Its synthesis has been approached through various classical and modern organic chemistry techniques.

The construction of the pyridine (B92270) ring is a cornerstone of heterocyclic chemistry. acsgcipr.org A multitude of named reactions and strategies have been developed to form this aromatic system from acyclic precursors. Common approaches involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. acsgcipr.orgbaranlab.org

One of the most fundamental methods is the Hantzsch Pyridine Synthesis , which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. While primarily used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modifications of this reaction allow for the synthesis of a wide array of substituted pyridines.

Another significant approach is the Bohlmann-Rahtz Pyridine Synthesis , which provides a direct route to substituted pyridines. This reaction involves the condensation of an enamine with a propargyl aldehyde derivative. technologynetworks.comnih.gov The use of a Brønsted acid catalyst can facilitate a one-step Michael addition and cyclodehydration, yielding a single regioisomer of the trisubstituted pyridine. technologynetworks.comnih.gov

The Guareschi-Thorpe Condensation offers a pathway to 2,6-dihydroxypyridine-3-carbonitriles (2-pyridones), which can be further functionalized. This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.

Diels-Alder reactions, particularly those with inverse electron demand, have also been employed to construct the pyridine ring. baranlab.org These [4+2] cycloaddition reactions can form a six-membered ring that, upon further transformation, yields the aromatic pyridine. baranlab.orgnih.gov

Cyclization Reaction Reactants Key Features
Hantzsch Pyridine Synthesis β-ketoester, Aldehyde, AmmoniaForms dihydropyridine (B1217469) intermediate, requires oxidation.
Bohlmann-Rahtz Synthesis Enamine, Propargyl aldehydeOften provides single regioisomers. technologynetworks.comnih.gov
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-DicarbonylLeads to functionalized 2-pyridones.
Inverse-Demand Diels-Alder Heterocyclic azadienes, Alkenes/Alkynes[4+2] cycloaddition to form the ring. baranlab.org

This table provides a summary of common classical cyclization reactions for pyridine ring formation.

Once the pyridine ring is formed, the introduction of the bromo and nitrile groups at specific positions is required. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). youtube.com Therefore, direct halogenation often requires harsh conditions and can lead to a mixture of products. youtube.comdigitellinc.com

Halogenation: Selective halogenation of pyridines can be challenging. nih.govnih.gov Radical chlorination at high temperatures is one method used for industrial-scale preparations. youtube.com For laboratory synthesis, more controlled methods are often necessary. One strategy involves the activation of the pyridine ring, for instance, by forming a pyridine-N-oxide. This makes the ring more susceptible to electrophilic attack, particularly at the 4-position. nih.gov Another approach is the use of designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide. nih.govnih.gov For the synthesis of 2-bromopyridines, nucleophilic substitution on a pre-functionalized pyridine, such as a 2-chloropyridine, or a Sandmeyer-type reaction on a 2-aminopyridine (B139424) are common strategies.

Cyanation: The nitrile group can be introduced through several methods. The Sandmeyer reaction, involving the diazotization of an aminopyridine followed by treatment with a cyanide salt (e.g., cuprous cyanide), is a classic and effective method. orgsyn.org Another route is the dehydration of a corresponding amide (nicotinamide) using a dehydrating agent like phosphorus pentoxide. orgsyn.org Direct cyanation of pyridine can also be achieved under specific conditions, though it can be less regioselective. youtube.com

Introducing a methyl group at a specific position on the pyridine ring requires careful consideration of the directing effects of existing substituents. For the synthesis of 5-methylnicotinonitrile, the methyl group needs to be at the 5-position.

Direct methylation of the pyridine ring can be difficult. However, methods have been developed for regioselective alkylation. nih.gov One approach involves the use of a blocking group to direct the methylation to the desired position. nih.gov For instance, a maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov

Another strategy involves catalytic methods. A rhodium-catalyzed reaction has been described for the C-3/5 methylation of pyridines using methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.org For alpha-methylation (at the 2- or 6-position), a Raney nickel catalyzed reaction with a high-boiling alcohol can be employed. researchgate.netgoogle.com

In the context of synthesizing 2-bromo-5-methylnicotinonitrile, it is often more practical to start with a precursor that already contains the methyl group, such as 3-picoline (3-methylpyridine), and then build the rest of the molecule.

Advanced Synthetic Strategies and Process Intensification for this compound

Modern synthetic chemistry aims to improve efficiency, safety, and sustainability. Advanced strategies like continuous flow chemistry and powerful catalytic methods are being applied to the synthesis of complex molecules like this compound.

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. capes.gov.brnih.gov Microreactors, with their small channel dimensions, are particularly well-suited for this approach. capes.gov.brcapes.gov.br

The synthesis of nicotinonitrile precursors has been successfully demonstrated using continuous flow systems. researchgate.net For instance, a continuous synthesis of 2-bromo-4-methylnicotinonitrile, an intermediate for the drug nevirapine, has been developed. researchgate.net This process starts from inexpensive, acyclic raw materials and utilizes flow chemistry to manage reaction conditions and improve yield and purity. researchgate.net The use of superheated flow conditions can significantly accelerate reaction rates, sometimes even obviating the need for a catalyst. nih.gov Microwave-assisted flow synthesis has also been applied to pyridine synthesis, such as in the Bohlmann-Rahtz and Hantzsch reactions, allowing for rapid and efficient production. technologynetworks.comnih.gov

Flow Chemistry Advantage Description Relevance to Nicotinonitrile Synthesis
Enhanced Heat Transfer Rapid dissipation of heat from exothermic reactions.Improved safety and control over reactions like nitration or halogenation.
Improved Mass Transfer Efficient mixing of reagents.Increased reaction rates and yields in multiphasic reactions.
Process Intensification Higher productivity in a smaller reactor volume.Potential for more economical and scalable production. nih.gov
Automation Precise control over reaction parameters.Consistent product quality and reduced labor costs.

This table highlights the key advantages of using continuous flow chemistry for the synthesis of nicotinonitriles.

The bromine atom in this compound serves as a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogues.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organohalide. illinois.eduwikipedia.org It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. organic-chemistry.org 2-Bromopyridines are effective substrates in Suzuki-Miyaura couplings, reacting with various aryl and heteroaryl boronic acids to form biaryl compounds. researchgate.netmdpi.combeilstein-journals.orgresearchgate.net Palladium catalysts, often with phosphine ligands, are typically employed. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. thieme-connect.deorganic-chemistry.orgnih.govwikipedia.org This reaction is catalyzed by palladium and is a valuable method for introducing alkenyl groups. wikipedia.org this compound could be coupled with various alkenes to generate styryl- or other vinyl-substituted nicotinonitriles.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.orglibretexts.org While the toxicity of tin reagents is a drawback, the Stille reaction is highly versatile and tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov It can be used to introduce alkyl, alkenyl, aryl, and alkynyl groups onto the pyridine ring.

Coupling Reaction Coupling Partner Catalyst (Typical) Bond Formed
Suzuki-Miyaura Organoboron compoundPalladium/LigandC(sp²) - C(sp²)
Heck AlkenePalladiumC(sp²) - C(sp²) (alkenyl)
Stille Organotin compoundPalladiumC(sp²) - C(sp²), C(sp²) - C(sp³), C(sp²) - C(sp)

This table summarizes key transition metal-catalyzed coupling reactions for the diversification of this compound.

One-Pot Multicomponent Reactions (MCRs) for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like polysubstituted pyridines from simple, readily available starting materials in a single operation. google.com This approach aligns with the principles of step and atom economy, reducing waste, time, and energy consumption compared to traditional multi-step syntheses. byjus.com While a specific MCR for the direct synthesis of this compound is not extensively documented, the synthesis of structurally similar cyanopyridines is well-established, suggesting a feasible pathway.

A hypothetical MCR for an analogue could involve the condensation of a β-ketoester, an enone, a nitrile-containing compound, and an ammonia source. For instance, the reaction of an appropriate 1,3-dicarbonyl compound, an α,β-unsaturated ketone, and malononitrile (B47326) in the presence of a catalyst can lead to highly functionalized pyridine rings. google.com The choice of reactants is crucial for achieving the desired substitution pattern. The Mannich reaction is another example of a condensation reaction that can be employed in MCRs for synthesizing complex nitrogen-containing heterocycles. drugfuture.com

The key advantages of MCRs include simplified purification procedures, as the final product is often the major component in the reaction mixture, and the ability to generate diverse molecular libraries by systematically varying the starting components.

Implementation of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. For a molecule like this compound, this involves considering greener alternatives for bromination, catalysis, and reaction conditions.

Traditional bromination methods often use elemental bromine, which poses significant health and environmental risks. Greener approaches might involve in situ generation of the brominating agent or the use of solid-supported reagents. For example, the use of N-bromosuccinimide (NBS) under photoirradiation can be a more controlled method for bromination. wikipedia.org Furthermore, processes that utilize catalytic amounts of reagents are preferred over stoichiometric ones.

The use of heterogeneous, reusable catalysts, such as magnesium oxide (MgO) nanoparticles, can facilitate the synthesis of pyridines under milder conditions, such as microwave irradiation. google.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and minimized solvent usage, contributing to a greener process. google.com Solvent choice is another critical aspect; replacing hazardous solvents with water or other environmentally benign alternatives is a key goal. For instance, catalyst- and solvent-free amination reactions of related chloro-nicotinic acids have been reported, showcasing a significant step towards sustainable synthesis. commonorganicchemistry.com

Derivatization and Structural Diversification of this compound via Functional Group Interconversions

The presence of three distinct functional groups—the bromo substituent, the nitrile group, and the methyl group—makes this compound an excellent scaffold for chemical modification and the generation of diverse compound libraries.

Nucleophilic Aromatic Substitutions (SNAr) at the Bromine Center

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen and the ortho-cyano group enhances the electrophilicity of the carbon atom attached to the bromine, making it a prime site for nucleophilic attack. masterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. wikipedia.org

A wide array of nucleophiles can be used to displace the bromide, leading to a variety of 2-substituted-5-methylnicotinonitriles. The reaction's efficiency is often influenced by the strength of the nucleophile and the reaction conditions.

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Alkoxy-5-methylnicotinonitrile
ThiolateSodium thiophenoxide (NaSPh)2-(Arylthio)-5-methylnicotinonitrile
AminePyrrolidine, Aniline2-Amino-5-methylnicotinonitrile derivatives
PhenoxidePotassium phenoxide (K-OPh)2-Phenoxy-5-methylnicotinonitrile

This table presents potential transformations based on established SNAr chemistry on activated aryl halides.

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Amination)

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, treatment with a strong base like sodium hydroxide (B78521) followed by acidification would yield 5-Bromo-5-methylnicotinic acid . nih.gov Enzymatic hydrolysis or hydrolysis using aqueous ammonia can also be employed, often providing higher selectivity for the formation of the intermediate amide, 2-Bromo-5-methylnicotinamide . google.comacs.org

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically used at low temperatures to prevent over-reduction to the amine. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classic method for converting aromatic nitriles to aldehydes. byjus.comwikipedia.orgchemeurope.com This would produce 2-Bromo-5-methylnicotinaldehyde .

Reduction to Amine: Complete reduction of the nitrile group yields a primary amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel. wikipedia.org The resulting product would be (2-Bromo-5-methylpyridin-3-yl)methanamine .

TransformationReagents/ConditionsProduct Functional Group
Full HydrolysisNaOH(aq), then H₃O⁺Carboxylic Acid
Partial HydrolysisH₂O₂/base or controlled acidAmide
Reduction1. DIBAL-H, -78 °C; 2. H₂OAldehyde
Full Reduction1. LiAlH₄; 2. H₂O or H₂/Raney NiPrimary Amine

This table summarizes common transformations for the nitrile group.

Electrophilic and Radical Modifications of the Methyl Group

The methyl group attached to the pyridine ring can also be functionalized, primarily through radical-mediated reactions.

Radical Halogenation: The benzylic-like protons of the methyl group are susceptible to radical abstraction. Using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS) with light (hν) or a peroxide initiator, can lead to the formation of 2-Bromo-5-(bromomethyl)nicotinonitrile . masterorganicchemistry.comchemistrysteps.com This new bromomethyl group is itself a versatile handle for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents. A classic method involves the use of a halogen like chlorine or bromine in an aqueous solution under photoirradiation, which can oxidize methylpyridines to their corresponding pyridine carboxylic acids. wikipedia.org This would transform the methyl group into a carboxyl group, yielding 2-Bromo-3-cyanopyridine-5-carboxylic acid .

Mechanistic Investigations of 2 Bromo 5 Methylnicotinonitrile Reactivity

Elucidation of Detailed Reaction Pathways and Transient Intermediates

The primary reaction pathways for 2-bromo-5-methylnicotinonitrile involve the substitution of the bromine atom. The specific mechanism depends on the reagents and conditions employed.

Nucleophilic Aromatic Substitution (SNAr): This pathway occurs when the compound is treated with a strong nucleophile. chemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Addition: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bonded to the bromine (C2 position). youtube.com This initial attack is facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is enhanced by the electron-withdrawing effects of the ring nitrogen and the cyano group. This step is typically the rate-determining step of the reaction.

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups, in this case, the ring nitrogen and the cyano group. byjus.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): These reactions are fundamental for forming new carbon-carbon bonds. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a square-planar Pd(II) complex. yonedalabs.comlibretexts.org This is often the rate-limiting step in the catalytic cycle.

Transmetalation: The organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide. wikipedia.org This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. yonedalabs.com

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving this compound

While specific kinetic and thermodynamic data for this compound are not extensively published, the parameters can be inferred from studies on analogous systems, such as nitro-substituted thiophenes and benzenes. nih.gov

Kinetics: The rate of nucleophilic aromatic substitution on electron-poor aromatic rings is highly dependent on several factors. The reaction is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the cyano group and the ring nitrogen activate the substrate for nucleophilic attack. Studies on similar substrates show that the reaction rate is typically first-order with respect to both the aromatic substrate and the nucleophile. The choice of solvent can also influence the reaction rate; polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex. nih.gov

Thermodynamics: The key thermodynamic consideration in the SNAr mechanism is the stability of the transient Meisenheimer complex. The formation of this intermediate is an endergonic process, but its stability is significantly enhanced by the ability of the electron-withdrawing groups to delocalize the negative charge. The subsequent elimination of the bromide ion is a rapid, exergonic step that restores the highly stable aromatic system.

FactorInfluence on Reaction Rate (SNAr)Rationale
Nucleophile Strength Increased rate with stronger nucleophilesThe rate-determining step is the nucleophilic attack; a more potent nucleophile lowers the activation energy.
Solvent Polarity Generally faster in polar aprotic solvents (e.g., DMF, DMSO)These solvents stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile.
Leaving Group F > Cl > Br > I (Typical SNAr trend)The rate-determining step is not C-X bond cleavage, but the initial attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. chemistrysteps.commasterorganicchemistry.com
Electron-Withdrawing Groups Increased rateThe cyano group and ring nitrogen stabilize the negative charge of the Meisenheimer complex intermediate. byjus.com

Role of Substituents in Directing Regioselectivity and Stereoselectivity

The substituents on the pyridine ring of this compound play a critical role in controlling the outcome of its reactions.

Bromo Group (C2): This is the primary reactive site, acting as a leaving group in SNAr reactions and as the electrophilic partner in palladium-catalyzed cross-couplings. byjus.comwikipedia.org Its position at C2 is activated by the adjacent ring nitrogen.

Cyano Group (C3): As a potent electron-withdrawing group, it significantly acidifies the ring protons and, more importantly, activates the ring for nucleophilic attack. Its position relative to the bromo group helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, thereby directing the regioselectivity of nucleophilic attack to the C2 position. masterorganicchemistry.com

Methyl Group (C5): This is a weak electron-donating group. Its effect on reactivity is less pronounced than the bromo and cyano groups, but it can subtly influence the electron density of the ring.

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, reducing the electron density of the entire ring system and making it more susceptible to nucleophilic attack compared to a benzene (B151609) analogue.

Regioselectivity: In both SNAr and cross-coupling reactions, the transformation occurs almost exclusively at the C2 position due to the presence of the bromine leaving group. The combined electronic effects of the substituents make other positions on the ring far less reactive under these conditions.

Stereoselectivity: For SNAr reactions on an aromatic ring, the concept of stereoselectivity at the reaction center is not applicable as the carbon is sp2-hybridized and planar. However, in Suzuki-Miyaura coupling reactions, the stereochemistry of the organoboron reagent, if it contains a stereocenter (e.g., a chiral alkyl group) or geometric isomerism (e.g., a vinyl group), is typically retained in the final product. wikipedia.org

Catalytic Effects on Reaction Mechanisms and Rates

Catalysts are essential for many transformations of this compound, particularly for cross-coupling reactions where the uncatalyzed reaction would be kinetically prohibitive.

Palladium Catalysts: In Suzuki-Miyaura coupling, palladium complexes dramatically accelerate the reaction rate by providing an alternative, lower-energy reaction pathway. organic-chemistry.org The catalyst facilitates the cleavage of the stable C-Br bond and the formation of the new C-C bond through the catalytic cycle described in section 3.1.

The choice of ligand on the palladium catalyst is critical and can significantly impact reaction rates and yields. Electron-rich, bulky phosphine (B1218219) ligands (e.g., P(t-Bu)3, SPhos) can enhance the rate of oxidative addition and promote reductive elimination, leading to more efficient catalytic turnover. youtube.com

Catalyst/Ligand SystemTypical ApplicationEffect on Mechanism/Rate
Pd(PPh3)4 General Suzuki, Stille, and other couplingsA versatile and common "workhorse" catalyst. nih.gov
Pd(OAc)2 / PCy3 Suzuki coupling with aryl triflatesEffective for a diverse range of substrates. organic-chemistry.org
Pd2(dba)3 / P(t-Bu)3 Suzuki coupling with aryl chlorides and bromidesThe bulky, electron-rich phosphine ligand accelerates the oxidative addition and reductive elimination steps. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Palladacycles Suzuki coupling of deactivated substratesHighly active precatalysts that provide stable and efficient catalytic species.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 5 Methylnicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. For 2-Bromo-5-methylnicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Based on the analysis of related compounds such as 2-bromo-5-methylpyridine (B20793) and other substituted pyridines, the following chemical shifts can be predicted for the protons of this compound:

Aromatic Protons (H4 and H6): The two protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effects of the bromine atom and the nitrile group, along with the electronic influence of the methyl group, will dictate their precise chemical shifts. The proton at position 6 (adjacent to the nitrogen) is anticipated to be the most downfield.

Methyl Protons (-CH₃): The protons of the methyl group at position 5 are expected to appear as a singlet in the upfield region, likely around δ 2.3-2.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H4~7.5 - 7.8d
H6~8.2 - 8.5d
-CH₃~2.4s

This data is predicted based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the range of δ 120-160 ppm. The carbon bearing the bromine atom (C2) and the carbon adjacent to the nitrogen (C6) are expected to be significantly influenced by these heteroatoms. The carbon attached to the nitrile group (C3) will also have a characteristic chemical shift.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 115-125 ppm region.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, generally around δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~140 - 145
C3~110 - 115
C4~140 - 145
C5~135 - 140
C6~150 - 155
-C≡N~117
-CH₃~18

This data is predicted based on analogous compounds like 2-bromo-5-methylpyridine and general substituent effects.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of H4 and H6 to their corresponding carbon atoms (C4 and C6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons and the ring carbons C4, C5, and C6, and between the ring protons and other ring carbons, which would confirm the substitution pattern of the pyridine ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this case, a cross-peak between H4 and H6 would confirm their through-bond connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This could be used to confirm the spatial relationship between the methyl group and the adjacent ring proton H4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would be:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the IR spectrum in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Aromatic C-H Stretch: These absorptions typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group would be observed in the region of 2850-3000 cm⁻¹.

Aromatic C=C and C=N Bending: The pyridine ring vibrations will give rise to a series of bands in the fingerprint region (1400-1600 cm⁻¹).

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful in confirming the assignments made from the IR spectrum.

Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C/C=N Bending1400 - 1600Medium to Strong
C-Br Stretch500 - 600Medium to Weak

This data is predicted based on characteristic group frequencies and data from related compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₇H₅BrN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a bromine radical: This would lead to a significant fragment ion.

Loss of HCN: A common fragmentation pathway for nitriles.

Loss of a methyl radical: Cleavage of the methyl group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/z
[M]⁺ (C₇H₅⁷⁹BrN₂)196
[M+2]⁺ (C₇H₅⁸¹BrN₂)198
[M-Br]⁺117
[M-HCN]⁺169/171
[M-CH₃]⁺181/183

This data is predicted based on the molecular formula and common fragmentation patterns of related compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides invaluable structural information for compounds like this compound by elucidating fragmentation pathways. In a typical MS experiment, the molecule is first ionized to produce a molecular ion. Due to the presence of bromine, the molecular ion of this compound will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 196 (for the ⁷⁹Br isotope) and m/z 198 (for the ⁸¹Br isotope).

In an MS/MS experiment, the molecular ion (a specific isotope, e.g., m/z 196) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to confirm the molecular structure. The fragmentation of this compound is dictated by the relative bond strengths and the stability of the resulting fragments. Key fragmentation pathways for substituted pyridines and aromatic nitriles include the cleavage of bonds alpha to the ring and the loss of stable neutral molecules or radicals.

Expected fragmentation patterns would involve the loss of the bromine atom, the methyl group, or the cyano group. The primary fragmentation is often the cleavage of the C-Br bond, which is the weakest bond in the structure, leading to a prominent fragment ion at m/z 117. Other likely fragmentations include the loss of a hydrogen cyanide (HCN) molecule from the ring or the cleavage of the methyl radical.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
196/19811779/81[M-Br]⁺
196/198181/18315[M-CH₃]⁺
196/198170/17226[M-CN]⁺ (less common)
1179027[M-Br-HCN]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing the electronic structure of conjugated systems like this compound. The pyridine ring is an aromatic heterocycle and acts as the primary chromophore, exhibiting characteristic absorption bands in the UV region. These absorptions arise from π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transition, which is of lower intensity, involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital.

The substituents on the pyridine ring—bromo, methyl, and cyano groups—act as auxochromes, modifying the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Methyl Group (-CH₃): As an electron-donating group, it typically causes a small red shift (bathochromic shift) in the π→π* transition.

Bromo Group (-Br): The bromine atom has a dual effect. Its electron-withdrawing inductive effect can cause a blue shift, while its lone pairs can participate in resonance, causing a red shift. The net effect is often a small bathochromic shift.

Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile function extends the conjugation of the π-system. This effect significantly lowers the energy gap between the π and π* orbitals, resulting in a pronounced bathochromic shift of the π→π* band.

Studies on other substituted pyridines have shown that electron-donating groups tend to increase the electron density around the metal center in complexes, while electron-withdrawing groups decrease it, which can be correlated with shifts in electronic spectra. nih.govnih.govrsc.org The electronic structure of pyridinyl radicals and their absorption bands have also been investigated, noting absorptions in the 300-400 nm and 600 nm regions. oup.com Research into pyridine's electronic resonances provides a deeper understanding of its interaction with low-energy electrons. aip.org

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax Range (nm)Relative IntensityAssociated Structural Feature
π→π250 - 300HighSubstituted pyridine ring conjugation
n→π> 300LowNitrogen lone pair

X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.

For a novel compound like this compound, a single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, the structure of the closely related compound 2-bromo-5-methylpyridine has been reported. researchgate.net This analogue crystallizes in the orthorhombic space group Pnma, with the molecule residing on a crystallographic plane of symmetry. researchgate.net Its crystal packing is stabilized by weak C—H···N intermolecular interactions. researchgate.net It is plausible that this compound would adopt a similar packing motif, likely within a monoclinic or orthorhombic crystal system, with the nitrile group potentially participating in additional dipole-dipole or C-H···N interactions. The crystal structure of 2,6-Bis(bromomethyl)pyridine also shows a monoclinic system with Br···Br contacts influencing the packing. nih.gov

Powder X-ray Diffraction (PXRD) is used for phase identification of a bulk sample. The analysis of a microcrystalline powder of this compound would produce a diffractogram—a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint of the compound's crystalline phase. The positions and relative intensities of the diffraction peaks are determined by the dimensions and symmetry of the unit cell. Analysis of purine (B94841) alkaloids like caffeine (B1668208) and theobromine (B1682246) by XRD shows characteristic high-intensity peaks that allow for their identification and differentiation. gmga.com.br

Table 3: Representative Powder X-ray Diffraction Data (Hypothetical)

2θ (degrees)d-spacing (Å)Relative Intensity (%)
12.57.0885
15.85.6140
20.34.3760
25.13.55100
28.93.0975

Computational Chemistry and Theoretical Modelling of 2 Bromo 5 Methylnicotinonitrile

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By solving approximations of the Schrödinger equation, DFT can elucidate a wide range of molecular characteristics for 2-bromo-5-methylnicotinonitrile.

A DFT study of this compound would reveal fundamental details about its electronic configuration. Key areas of analysis include the distribution of electron density, which highlights electronegative and electropositive regions of the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative to demonstrate how results would be presented and is not from a published study.)

ParameterEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital; Indicates electron-donating ability.
LUMO-1.23Lowest Unoccupied Molecular Orbital; Indicates electron-accepting ability.
HOMO-LUMO Gap5.62Energy difference; Relates to chemical reactivity and stability.

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These theoretical shifts, when compared to a standard like tetramethylsilane, can help assign the signals in an experimental spectrum to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the C≡N stretch of the nitrile group, C-Br stretching, and various aromatic C-H and C-C vibrations, to the absorption bands observed experimentally.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to the molecule's ultraviolet-visible (UV-Vis) spectrum. This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, typically π → π* transitions within the pyridine (B92270) ring system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table contains hypothetical data for illustrative purposes.)

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C≡N)118 ppm
¹H NMRChemical Shift (CH₃)2.4 ppm
IRVibrational Frequency (C≡N)2235 cm⁻¹
UV-Visλmax275 nm

To quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from DFT are employed. Fukui functions are a powerful tool in this context, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for:

Nucleophilic attack: Identified by the maximum value of the Fukui function f⁺(r).

Electrophilic attack: Identified by the maximum value of the Fukui function f⁻(r).

Radical attack: Identified by the maximum value of the Fukui function f⁰(r).

These descriptors provide a theoretical basis for understanding the molecule's regioselectivity in various chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom of the methyl group. By simulating the molecule's dynamics over a period of time, it is possible to identify the most stable (lowest energy) conformation and any energy barriers to rotation. This provides insight into the molecule's flexibility and the predominant shapes it adopts at a given temperature.

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with this compound solvated in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide). These simulations can reveal:

The structure of the solvent shell around the solute molecule.

The formation of specific interactions, such as hydrogen bonds, between the solvent and the nitrile or pyridine nitrogen.

The influence of the solvent on the conformational stability and dynamics of the molecule.

This information is crucial for understanding reaction kinetics and solubility, as it provides a molecular-level picture of solute-solvent interactions.

No Publicly Available Research Found for Computational Analysis of this compound

Despite a thorough search of scientific databases and scholarly articles, no specific research detailing the computational chemistry and theoretical modeling of this compound, with a focus on reaction pathway calculations and transition state analysis, could be located.

Efforts to find published studies on the reaction mechanisms, transition states, and associated computational data for the chemical compound this compound have been unsuccessful. Searches were conducted to identify literature that would provide the necessary data for an in-depth analysis of its theoretical models, as requested.

The performed searches encompassed queries for:

Reaction pathway calculations of this compound

Transition state analysis of this compound

Computational studies on the synthesis and reactivity of this compound

Density Functional Theory (DFT) calculations for brominated nicotinonitrile derivatives

While general information regarding the synthesis and properties of related nicotinonitrile compounds is available, specific computational and theoretical analyses for this compound are not present in the accessible scientific literature. Without such foundational research, it is not possible to generate a scientifically accurate article on its reaction pathway calculations and transition state analysis.

Therefore, the requested article, with its specific focus on the computational and theoretical modeling of this compound, cannot be produced at this time due to the absence of primary research data on the topic.

Applications in Medicinal Chemistry and Drug Discovery Platforms

2-Bromo-5-methylnicotinonitrile as a Key Scaffold for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. Its pyridine (B92270) core is a common motif in many biologically active compounds, and the bromo and cyano functionalities offer reactive sites for further chemical transformations. A closely related compound, 3-Bromo-5-methylpicolinonitrile, is recognized as a vital organic synthesis intermediate in the pharmaceutical and agrochemical sectors. nbinno.com This highlights the importance of the bromo-methyl-cyanopyridine framework in constructing molecules with desired biological activities. The ability to participate in transition metal-catalyzed coupling reactions, for instance, allows for the precise attachment of various molecular fragments, a fundamental technique in modern drug discovery. nbinno.com The versatility of this scaffold enables the exploration of new chemical transformations and the discovery of novel compounds with a wide array of potential biological activities. nbinno.com

The synthesis of various heterocyclic compounds with demonstrated biological activities often utilizes bromo-substituted precursors. For example, multicomponent reactions involving 2-bromo/chloromethyl derivatives have been employed to synthesize fully substituted thiophene derivatives with antibacterial properties. mdpi.com The presence of a bromo-substituent in these synthesized compounds was found to induce high potency. mdpi.com This underscores the value of the bromo-functionalization present in this compound for the generation of potent bioactive molecules.

Development of Novel Therapeutic Agents

The structural attributes of this compound make it a valuable precursor for the development of a variety of therapeutic agents. Researchers have leveraged this scaffold to explore compounds with antiviral, antimicrobial, anticancer, and antiparasitic properties.

A significant application of bromo-methylnicotinonitrile derivatives is in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study has detailed the continuous synthesis of 2-bromo-4-methylnicotinonitrile, a close structural isomer of this compound, as a key intermediate for the production of Nevirapine. Nevirapine is a widely prescribed NNRTI for the treatment of HIV-infected patients. The synthesis route utilized inexpensive, acyclic raw materials, demonstrating the potential for cost-effective production of Nevirapine and other complex pyridine-containing structures.

The development of NNRTIs is a cornerstone of HIV treatment. researchgate.net These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, leading to a conformational change that inhibits its function. researchgate.net The synthesis of Nevirapine precursors from bromo-methylnicotinonitrile highlights the critical role of this scaffold in the development of life-saving antiviral medications.

The pyridine and nicotinonitrile moieties are present in numerous compounds with antimicrobial activity. While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented, the broader class of bromo-substituted heterocyclic compounds has shown significant promise. For instance, the synthesis of thiopyrimidine derivatives has been reported to yield compounds with mild to moderate antibacterial activity. mdpi.com In some cases, the presence of a bromo group on the aromatic ring of synthesized compounds has been associated with enhanced antimicrobial potential. mdpi.com

Furthermore, various pyridine derivatives have been synthesized and investigated for their biological activities, including antimicrobial effects. mdpi.com For example, a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine exhibited moderate biological activities, with some compounds showing potent inhibition against Escherichia coli. mdpi.com These findings suggest that the this compound scaffold holds potential for the development of new antimicrobial agents.

Table 1: Examples of Bromo-substituted Heterocyclic Scaffolds in Antimicrobial Research

Scaffold/Derivative Class Target Organisms Key Findings
Thiophene derivatives from 2-bromo/chloromethyl precursors Gram-positive and Gram-negative bacteria Bromo-substituent induced high potency.

Topoisomerase I inhibitors, such as camptothecin and its derivatives, act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. nih.gov The development of novel, non-camptothecin topoisomerase I inhibitors is an active area of research. nih.gov The structural features of this compound could potentially be exploited to design new molecules that target this crucial enzyme.

The search for new and effective treatments for parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, is a global health priority. mdpi.commdpi.com Various heterocyclic compounds, including those with nitro and bromo substitutions, have been investigated for their anti-parasitic activity. mdpi.com While direct studies on the anti-Trypanosoma cruzi activity of this compound derivatives are limited, the exploration of related structures provides a rationale for its potential in this area.

For example, studies on nitro-heterocycles have shown their potential as anti-trypanosomatid agents. mdpi.com The development of novel compounds targeting essential parasitic enzymes or pathways is a key strategy in antiparasitic drug discovery. The versatile scaffold of this compound could serve as a starting point for the synthesis of new compounds to be screened for activity against Trypanosoma cruzi and other parasites.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. While specific SAR and Structure-Property Relationship (SPR) studies for derivatives of this compound are not extensively published, the principles of SAR can be applied to guide the design of new bioactive molecules based on this scaffold.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-5-methylpicolinonitrile
Nevirapine
2-bromo-4-methylnicotinonitrile
5-bromo-2-methylpyridin-3-amine
Camptothecin

Molecular Recognition and Ligand-Target Interactions

The specific arrangement of the bromo, methyl, and cyano groups on the pyridine ring of this compound provides a unique electronic and steric profile that can be exploited for targeted interactions with various biological macromolecules.

Enzyme Inhibition Studies

While direct enzyme inhibition studies specifically detailing this compound are not extensively documented in publicly available literature, the broader class of nicotinonitrile derivatives has shown significant potential as enzyme inhibitors. For instance, certain nicotinonitrile derivatives have been investigated as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov The cyano group of the nicotinonitrile scaffold can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of enzymes. The bromo and methyl substituents can further influence binding affinity and selectivity through hydrophobic and halogen bonding interactions.

In a study on novel nicotinonitrile derivatives, compounds bearing this core structure demonstrated potent inhibition of tyrosine kinase, with IC50 values in the nanomolar range. nih.gov This suggests that the nicotinonitrile scaffold is a promising starting point for the design of novel enzyme inhibitors.

Table 1: Tyrosine Kinase Inhibition by Novel Nicotinonitrile Derivatives

Compound Target Enzyme IC50 (nM)
Compound 8 Tyrosine Kinase 311
Compound 5g Tyrosine Kinase 352

Data sourced from a study on the antiproliferative activity of novel nicotinonitrile derivatives. nih.gov

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for determining the affinity of a ligand for its target receptor. nih.govnih.gov The nicotinonitrile moiety is a key pharmacophore in ligands designed for various receptors. For example, derivatives of nicotinonitrile have been synthesized and evaluated as antagonists for the A2A adenosine receptor, a target for conditions like Parkinson's disease. acs.org

In these studies, the affinity of the compounds for the receptor is typically determined through competitive binding assays using a radiolabeled ligand. The data is often presented as the inhibition constant (Ki), which reflects the concentration of the ligand required to occupy 50% of the receptors. Studies on 6-substituted nicotine derivatives have shown that modifications at this position, analogous to the 5-position in this compound, significantly impact binding affinity at nicotinic acetylcholinergic receptors (nAChRs). researchgate.net

Table 2: Receptor Binding Affinities of 6-Substituted Nicotine Analogs at nAChRs

Compound Ki (nM)
(-)-Nicotine 2.4
(±)-6-Chloronicotine 0.63
6-Bromonicotine 0.45
6-Methylnicotine 1.8

Data from a study on 6-substituted nicotine derivatives as cholinergic ligands. researchgate.net

These findings underscore the importance of the substitution pattern on the pyridine ring for receptor affinity and suggest that this compound could be a valuable scaffold for developing ligands with high affinity and selectivity for specific receptor subtypes.

RNA Binding Interactions

Molecular Docking and Dynamics for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand the binding mode and affinity of a ligand with its target protein. nih.govjscimedcentral.com

Molecular docking studies on derivatives of pyridine and nicotinonitrile have provided valuable insights into their interactions with biological targets. For example, docking studies of newly synthesized triazolopyridine and pyridine-pyrazole hybrid derivatives with GlcN-6-P synthase, a target for antimicrobial agents, revealed moderate to good binding energies. nih.gov Similarly, docking analysis of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents against α-amylase showed promising inhibitory properties. nih.gov

These studies typically involve:

Protein Preparation: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). jscimedcentral.com

Ligand Preparation: Generating the 3D structure of the ligand and optimizing its geometry. jscimedcentral.com

Docking Simulation: Using software to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. nih.gov

Analysis of Interactions: Visualizing the docked complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Molecular dynamics simulations can further be employed to assess the stability of the ligand-protein complex over time. nih.gov

Prodrug Strategies and Drug Delivery System Design Considerations

A significant challenge in drug development is overcoming unfavorable physicochemical and pharmacokinetic properties of a drug candidate. Prodrug strategies offer a versatile approach to address these issues. acs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. acs.org

For pyridine-containing drugs, prodrug approaches can be employed to:

Enhance solubility and oral bioavailability.

Improve metabolic stability. nih.gov

Achieve targeted drug delivery.

For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients, the design of prodrugs would focus on the final active compound. For instance, if the nitrile group is part of a larger pharmacophore, it could potentially be masked with a prodrug moiety that is cleaved in vivo.

The development of platinum(IV) prodrugs of platinum-acridine anticancer agents illustrates a sophisticated prodrug strategy. These prodrugs are designed to be more inert and can be incorporated into conjugation-ready payloads for targeted delivery. chemrxiv.org This approach highlights the potential for designing advanced drug delivery systems based on complex chemical scaffolds.

Applications in Agrochemicals and Advanced Materials Science

Precursor in Agrochemical Synthesis (e.g., Pesticides, Herbicides)

While specific, commercialized pesticides or herbicides directly synthesized from 2-Bromo-5-methylnicotinonitrile are not extensively documented in publicly available research, the broader class of brominated pyridine (B92270) derivatives is widely utilized in the agrochemical industry. The presence of the bromine atom and the nitrile group provides reactive handles for the introduction of various functional groups, a key strategy in the development of new active ingredients for crop protection. For instance, related compounds such as 2-bromo-5-methylpyridine (B20793) are used as intermediates in agrochemical production. indiamart.com The general importance of pyridine-containing compounds in this sector suggests that this compound holds potential as a precursor for novel agrochemicals.

Studies on Plant Growth Regulation

There is a lack of specific studies investigating the plant growth regulating properties of this compound. However, research into other pyridine derivatives has shown their potential to influence plant development. For example, certain pyridine-based compounds have been found to exhibit auxin-like activity, promoting root growth and development. This suggests that the core pyridine structure can be a viable scaffold for the design of new plant growth regulators. Further research would be necessary to determine if this compound possesses any such biological activity.

Contributions to Fine Chemicals and Specialty Materials

As a functionalized heterocyclic compound, this compound serves as a building block in the synthesis of fine and specialty chemicals. Chemical suppliers list it as a reagent for research and development, indicating its use in the creation of more complex molecules for various applications. The reactivity of the bromo and cyano groups allows for its incorporation into a diverse array of chemical structures.

Exploration in Optoelectronic and Polymeric Materials

The application of this compound in optoelectronic and polymeric materials is an area of potential, though specific research directly utilizing this compound is limited. Pyridine-based materials, in general, are of interest for their electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of a brominated nitrile functional group could be a strategy for tuning the electronic and photophysical properties of such materials.

Conclusion and Future Research Directions

Synthesis of Complex Architectures for Biological Evaluation

The core structure of 2-Bromo-5-methylnicotinonitrile is a launchpad for creating structurally diverse and complex molecules. Future research will heavily focus on leveraging this scaffold to build sophisticated architectures designed for specific biological evaluations. A promising avenue is the synthesis of nucleoside and acyclic nucleoside analogues. nih.gov Drawing parallels from work on related 2-oxonicotinonitriles, the bromine atom on the pyridine (B92270) ring is an ideal handle for coupling reactions with various organohalides, including protected sugars (glycosyl bromides), to generate novel nucleoside analogues. nih.gov These complex structures are of high interest for antiviral screening, as demonstrated by analogues that have shown activity against SARS-CoV and influenza A (H5N1). nih.gov

Furthermore, the scaffold can be elaborated to incorporate other biologically active heterocyclic systems. Research into related pyridine cores has shown successful synthesis of derivatives containing:

Pyrimidines: By reacting chalcone (B49325) precursors with thiourea, 2-mercapto pyrimidines can be formed, which have been investigated for antibacterial, antifungal, and antitubercular activities. researchgate.net

Morpholinopyrimidines: These moieties have been incorporated into derivatives that exhibit anti-inflammatory properties. nih.gov

Benzimidazoles: This group, considered a privileged structure in medicinal chemistry, can be linked to create analogues for evaluation as antiprotozoal agents. researchgate.net

The strategic combination of the this compound core with these and other pharmacophores will be a critical strategy in the quest for new therapeutic agents.

Advancements in Catalytic and Sustainable Synthesis Methodologies

While traditional synthetic methods have proven effective, the future of chemical synthesis lies in the development of more efficient, cost-effective, and environmentally benign processes. For this compound and its derivatives, this involves a shift away from stoichiometric reagents towards advanced catalytic systems. For instance, the synthesis of related bromo-nitro-pyridines has involved reagents like phosphorus oxybromide (POBr₃). chemicalbook.com Future work will likely focus on replacing such methods with modern catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) at the bromo- position. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under milder conditions, opening up a vast chemical space for derivatization.

Moreover, the principles of green chemistry will guide future synthetic designs. This includes:

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing waste.

C-H Activation: Direct functionalization of C-H bonds on the pyridine ring or methyl group offers a more atom-economical approach compared to traditional pre-functionalization strategies.

Use of Greener Solvents: Replacing hazardous solvents like DMF with more sustainable alternatives will be a key consideration. chemicalbook.com

These advancements will not only streamline the synthesis of known derivatives but also enable the creation of novel compounds that are currently inaccessible, all while reducing the environmental impact of the research.

Integration of Computational and Experimental Approaches in Research

The synergy between computational modeling and experimental work is revolutionizing chemical research. For this compound, this integrated approach will accelerate discovery and deepen molecular understanding. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties before a compound is ever synthesized. researchgate.netmdpi.com

Key applications of this integrated approach include:

Structural and Spectroscopic Prediction: DFT calculations can accurately predict molecular geometries and vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy for structural confirmation. researchgate.net

Understanding Isomerism: In cases where multiple isomers are formed during synthesis, computational modeling can determine the Gibbs free energy of different configurations and conformations, helping to interpret complex NMR spectra and estimate isomer ratios. mdpi.com

Predicting Reactivity and Biological Activity: Calculations of electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and other quantum chemical descriptors can provide insights into a molecule's reactivity and potential for biological interactions. researchgate.net MEP maps, for example, can identify the electrophilic and nucleophilic regions of a molecule, guiding the design of interactions with biological targets. researchgate.net

In Silico Screening: Virtual screening techniques like molecular docking and platform-based predictions (e.g., PASS) can be used to evaluate large virtual libraries of this compound derivatives against specific protein targets. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources.

By using computational tools to guide experimental efforts, researchers can adopt a more rational and efficient approach to designing and synthesizing new functional molecules based on the this compound scaffold.

Emerging Applications and Unexplored Biological Targets for this compound Derivatives

While the full potential of this compound derivatives is still being uncovered, research on analogous structures provides a clear indication of promising future applications. The versatility of the pyridine scaffold allows for its derivatives to be tested against a wide spectrum of biological targets.

Based on activities observed in related compounds, key areas for future investigation include:

Infectious Diseases: There is significant potential in developing novel agents against drug-resistant pathogens. This includes screening for activity against viruses (e.g., SARS-CoV, influenza), bacteria (Gram-positive and Gram-negative), fungi, and mycobacteria (the causative agent of tuberculosis). nih.govresearchgate.net

Inflammatory Conditions: Derivatives incorporating moieties like morpholinopyrimidine have shown promise as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO). nih.gov This points to a potential therapeutic area for specifically designed this compound derivatives.

Parasitic Diseases: The development of novel antiprotozoal agents is a critical global health need. Analogues containing benzimidazole (B57391) have been explored as potential treatments, suggesting that the this compound core could be a valuable starting point for new antiparasitic drugs. researchgate.net

Materials Science: Beyond medicine, certain pyridine derivatives have been investigated for their non-linear optical (NLO) properties. researchgate.net Computational studies can help identify derivatives of this compound with high hyperpolarizability values, marking them as potential candidates for development as advanced NLO materials.

The table below summarizes some of the documented biological activities of compounds derived from related pyridine scaffolds, highlighting promising avenues for future research on this compound derivatives.

Table 1: Investigated Biological Activities of Related Pyridine Derivatives

Biological ActivityTarget/AssayFindingCitation
Antiviral SARS-CoV, Influenza A (H5N1)A synthesized nucleoside analogue showed good activity against both viruses. nih.gov
Antibacterial Bacillus subtilis (Gram-positive)A 2-oxonicotinonitrile derivative demonstrated good activity. nih.gov
Antitubercular Mycobacterium tuberculosis (H37Rv)Synthesized 2-mercapto pyrimidines were evaluated for antitubercular activity using the Microplate Alamar Blue Assay (MABA). researchgate.net
Anti-inflammatory LPS-stimulated RAW 264.7 cellsMorpholinopyrimidine derivatives were found to inhibit the production of nitric oxide (NO). nih.gov
Antiprotozoal In silico PASS predictionBenzimidazole-based derivatives were predicted to have antiprotozoal activity. researchgate.net

This table is interactive. Click on the headers to sort.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structure of 2-Bromo-5-methylnicotinonitrile, and how should data be interpreted?

Answer:

  • 1H^1H NMR : Key signals include a singlet at δ2.4 (3H, methyl group) and doublets at δ7.75 (1H) and δ8.4 (1H) for aromatic protons.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 196 (79Br^{79}Br) and 198 (81Br^{81}Br) with a 1:1 ratio.
  • Elemental Analysis : Expected values (C: 42.67%, H: 2.56%, N: 14.22%) should match experimental results within ±0.3% error. Compare data with published benchmarks to validate purity and structural integrity .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers away from heat/moisture to prevent decomposition .
  • For skin contact: Wash with soap/water; for inhalation: Move to fresh air and seek medical attention if symptoms persist .

Q. What synthetic routes are viable for preparing this compound?

Answer:

  • Halogenation : Bromination of 5-methylnicotinonitrile precursors using agents like N-bromosuccinimide (NBS).
  • Critical Parameters : Maintain anhydrous conditions (prevents nitrile hydrolysis), moderate temperatures (0–25°C), and purify via recrystallization or column chromatography. Analogous brominated nitriles report >98% purity under similar conditions .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and theoretical NMR data for this compound?

Answer:

  • Verify Solvent Effects : Use deuterated solvents (e.g., CDCl3_3) to exclude artifacts.
  • Advanced Spectroscopy : Perform 13C^{13}C NMR, HSQC, or HMBC to confirm proton-carbon connectivity.
  • Purity Check : Re-run elemental analysis (C: 42.49%, H: 2.61%, N: 14.30%) to rule out impurities .

Q. How to assess the thermal stability and decomposition pathways of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
  • Accelerated Stability Testing : Incubate at 40–60°C and monitor degradation via HPLC or LC-MS.
  • Identify Byproducts : Focus on debromination (yielding 5-methylnicotinonitrile) or nitrile hydrolysis (forming carboxylic acids) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The bromine and nitrile groups create an electron-deficient pyridine ring, favoring nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Optimization Strategies :
  • Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with XPhos ligand.
  • Solvent selection (DMF or THF) to stabilize intermediates.
  • Monitor reaction progress via TLC to avoid over-halogenation, as seen in related brominated heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.